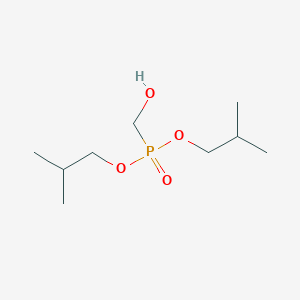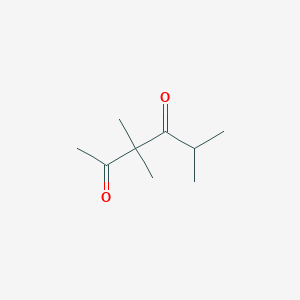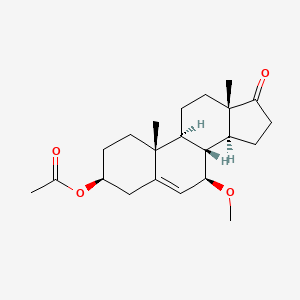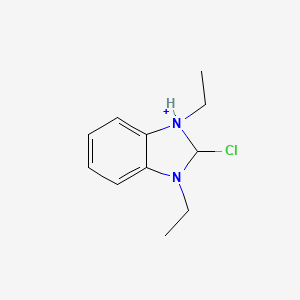
Diethyl 2-formylglutarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-formylglutarate is an organic compound with the molecular formula C9H14O5 It is a diester derivative of glutaric acid, featuring an aldehyde functional group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-formylglutarate can be synthesized through several methods. One common approach involves the alkylation of diethyl malonate with formaldehyde under basic conditions, followed by esterification. Another method includes the oxidation of diethyl 2-hydroxyglutarate using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. The process may include the use of catalysts to enhance the reaction rate and yield. The purity of the final product is often ensured through distillation and recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-formylglutarate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alcohols
Major Products Formed
Oxidation: Diethyl 2-carboxyglutarate
Reduction: Diethyl 2-hydroxyglutarate
Substitution: Various substituted glutarates depending on the nucleophile used
Applications De Recherche Scientifique
Diethyl 2-formylglutarate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of diethyl 2-formylglutarate involves its reactivity with various biological and chemical entities. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical processes. The ester groups can undergo hydrolysis to release glutaric acid derivatives, which may participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A diester of malonic acid, commonly used in malonic ester synthesis.
Diethyl 2-acetylglutarate: Similar structure but with an acetyl group instead of a formyl group.
Diethyl 2-hydroxyglutarate: Contains a hydroxyl group at the 2-position instead of a formyl group .
Uniqueness
Diethyl 2-formylglutarate is unique due to the presence of both ester and aldehyde functional groups, which provide a versatile platform for various chemical transformations
Propriétés
Numéro CAS |
50537-71-8 |
|---|---|
Formule moléculaire |
C10H16O5 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
diethyl 2-formylpentanedioate |
InChI |
InChI=1S/C10H16O5/c1-3-14-9(12)6-5-8(7-11)10(13)15-4-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
STPVTVRFMCGMME-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(C=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine](/img/structure/B14663365.png)


![(E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine](/img/structure/B14663375.png)






